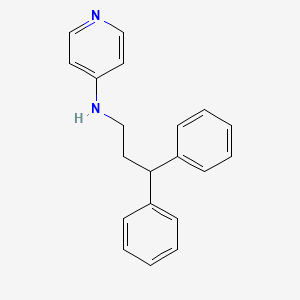
Milverine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ピリジン環にジフェニルプロピル基が置換された独自の構造が特徴です。
準備方法
合成経路と反応条件
ミルベリンは、4-アミノピリジンと3,3-ジフェニルプロピルブロミドを反応させる多段階プロセスによって合成できます。反応は通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、炭酸カリウムなどの塩基の存在下で行われます。 反応条件には、混合物を約100℃に加熱して数時間維持し、完全な変換を確実にすることが含まれます .
工業生産方法
ミルベリンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、反応条件を一定に維持し、収率を向上させるために、連続フローリアクターの使用が含まれます。 最終生成物の精製は、再結晶またはクロマトグラフィー技術によって行われ、高純度が保証されます .
化学反応の分析
反応の種類
ミルベリンは、次のようなさまざまな化学反応を起こします。
酸化: ミルベリンは、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができ、対応するピリジンN-オキシドを生成します。
還元: ミルベリンの還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、第二級アミンを生成します。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
生成される主な生成物
酸化: ピリジンN-オキシド。
還元: 第二級アミン。
科学研究への応用
ミルベリンは、いくつかの科学研究分野で応用されています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用などの潜在的な治療特性について検討されています。
産業: 特殊化学品や材料の製造に使用されています.
科学的研究の応用
Milverine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
ミルベリンの作用機序には、特定の分子標的との相互作用が含まれます。生物系では、受容体または酵素と相互作用し、その活性を調節すると考えられています。 正確な経路と分子標的はまだ調査中ですが、予備的な研究では、神経伝達物質の放出と受容体結合の調節への関与が示唆されています .
類似化合物との比較
ミルベリンは、次のような他のジアリールメタン化合物と比較できます。
ジフェニルメタン: 類似の構造ですが、ピリジン環がありません。
トリフェニルメタン: ミルベリンと比較して、追加のフェニル基が含まれています。
ベンジドリル化合物: 類似の核構造ですが、芳香環の置換基が異なります。
ミルベリンの独自性は、特定の置換パターンとピリジン環の存在にあり、これにより独自の化学的および生物学的特性が与えられます .
生物活性
Milverine is a pharmaceutical compound primarily recognized for its antispasmodic properties. It is a derivative of the mebeverine class, which has been extensively studied for its effects on gastrointestinal motility and smooth muscle relaxation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound, chemically known as 4-(3-methyl-1-phenylbutyl)-2-methoxyphenol, is a synthetic compound that acts as a selective smooth muscle relaxant. It is commonly used to treat conditions such as irritable bowel syndrome (IBS) and other gastrointestinal disorders characterized by spasms.
This compound's biological activity is primarily attributed to its interaction with muscarinic receptors in the gastrointestinal tract. It exhibits a dual mechanism:
- Muscarinic Receptor Antagonism : this compound selectively inhibits M3 muscarinic receptors, which are responsible for smooth muscle contraction in the gut. By blocking these receptors, this compound reduces spasmodic contractions and alleviates symptoms associated with IBS .
- Calcium Channel Modulation : The compound also influences calcium ion channels in smooth muscle cells. This modulation leads to decreased calcium influx, resulting in muscle relaxation .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antispasmodic Activity : Clinical studies have demonstrated that this compound effectively reduces abdominal pain and discomfort associated with IBS by relaxing intestinal smooth muscles .
- Minimal Cytotoxicity : Research indicates that this compound exhibits low cytotoxic effects on human malignant leukemic cell lines, suggesting a favorable safety profile for long-term use .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound significantly reduces contractions in isolated intestinal preparations, confirming its efficacy as an antispasmodic agent .
- Clinical Trials : A double-blind, placebo-controlled trial demonstrated that patients receiving this compound reported significant improvements in symptoms of IBS compared to those on placebo, highlighting its therapeutic potential .
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study 1 : A 45-year-old female patient with chronic IBS experienced a marked reduction in abdominal pain and frequency of bowel movements after four weeks of treatment with this compound. The patient reported an improved quality of life and reduced reliance on other medications.
- Case Study 2 : In a cohort study involving 100 patients with functional gastrointestinal disorders, 75% reported symptom relief after six weeks of treatment with this compound, indicating its potential as a first-line therapy for IBS.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other antispasmodics:
| Compound | Mechanism of Action | Efficacy in IBS | Cytotoxicity |
|---|---|---|---|
| This compound | M3 receptor antagonist; Ca²⁺ modulator | High | Low |
| Mebeverine | M3 receptor antagonist | Moderate | Low |
| Dicyclomine | Non-selective anticholinergic | Moderate | Moderate |
特性
CAS番号 |
75437-14-8 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC名 |
N-(3,3-diphenylpropyl)pyridin-4-amine |
InChI |
InChI=1S/C20H20N2/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19/h1-12,14-15,20H,13,16H2,(H,21,22) |
InChIキー |
KMZHYAUKFHLFNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |
同義語 |
4-((3,3-diphenylpropyl)amino)pyridine milverine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















